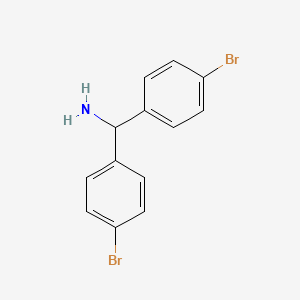

Bis(4-bromophenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11Br2N |

|---|---|

Molecular Weight |

341.04 g/mol |

IUPAC Name |

bis(4-bromophenyl)methanamine |

InChI |

InChI=1S/C13H11Br2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 |

InChI Key |

MBZCWTKBXUYTJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for Carbon-Nitrogen Bond Formation

Key methods for constructing the C-N bond in Bis(4-bromophenyl)methanamine include reductive amination, palladium-catalyzed cross-coupling, and Schiff base formation followed by reduction.

Reductive amination is a widely utilized method for the synthesis of amines. This process typically involves the reaction of a carbonyl compound, in this case, 4,4'-dibromobenzophenone (B1295017), with an amine source in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

For the synthesis of this compound, 4,4'-dibromobenzophenone can be reacted with an ammonia (B1221849) equivalent. The use of a catalyst-free approach with ammonium (B1175870) formate (B1220265) and a Hantzsch ester has been reported for the reductive amination of aromatic aldehydes, a reaction that can be adapted for ketones. rsc.org Another approach involves using BF3·Et2O as a metal-free catalyst with formic acid as the reductant. rsc.org

A study on the synthesis of N-methylated tertiary amines demonstrated a three-component coupling of carbonyl compounds, amines, and methanol, which could be conceptually applied. rsc.org For instance, the reductive amination of 1,3-bis(4-bromophenyl)propan-2-one (B7862640) with methylamine (B109427) is a known procedure. vulcanchem.com While not a direct synthesis of the target compound, it illustrates the applicability of reductive amination to structurally related molecules.

| Reactants | Reagents/Catalysts | Product | Yield | Reference |

| Aromatic Aldehyde, Ammonium Formate | Hantzsch Ester, Methanol | Symmetric Aromatic Secondary Amine | Up to 95% | rsc.org |

| Ketones/Aldehydes, Amines | BH3N(C2H5)3 | Secondary/Tertiary Amines | N/A | rsc.org |

This table showcases examples of reductive amination protocols applicable to the synthesis of related amine compounds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgacs.org This reaction typically involves an aryl halide or triflate and a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a potential route would involve the coupling of a suitable amine precursor with a brominated aromatic compound. For example, 4,4'-dibromobenzophenone can be a precursor for creating diarylmethanamines. dntb.gov.ua The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance, making it a versatile tool in organic synthesis. wikipedia.orguni-rostock.de The development of various generations of catalyst systems has expanded its applicability to a wide range of aryl coupling partners and amines, including ammonia equivalents. wikipedia.org

Research has shown the successful use of palladium catalysts with bidentate phosphine (B1218219) ligands like BINAP and DPPF for coupling primary amines. wikipedia.org The choice of ligand is crucial and can influence the reaction's efficiency and selectivity. uni-rostock.de For instance, the use of Xantphos or BINAP can suppress side reactions like β-H elimination when using alkyl- or benzylamines. uni-rostock.de

| Aryl Halide/Triflate | Amine | Catalyst System | Product | Reference |

| Aryl Halides | Primary/Secondary Amines | Palladium Catalyst, Ligand (e.g., P(t-Bu)3) | Aryl Amines | nih.gov |

| 4,4'-Dibromobenzophenone | Diethylamine | Pd(OAc)2/Xantphos, Cs2CO3 | 4,4'-Bis(diethylamino)benzophenone | |

| Cyclic Diaryliodonium Salts | Anilines | Pd(OAc)2 | N-Arylcarbazoles | beilstein-journals.org |

This table provides examples of Buchwald-Hartwig amination reactions for the synthesis of various amine-containing compounds.

The formation of a Schiff base (imine) followed by reduction is a classic two-step method for synthesizing amines. wikipedia.orgdavidpublisher.com A Schiff base is formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. wikipedia.orgdergipark.org.tr

In the context of synthesizing this compound, 4,4'-dibromobenzophenone would be reacted with a primary amine to form the corresponding N-substituted imine. irb.hr This reaction is often catalyzed by acid. davidpublisher.com The resulting Schiff base, an intermediate, is then reduced to the final amine product. davidpublisher.com Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation.

For example, the reaction of 4-bromobenzaldehyde (B125591) with an amine can form a Schiff base, which is a key intermediate. samipubco.com Similarly, the synthesis of Schiff base derivatives from 4-bromoaniline (B143363) has been reported. researchgate.net The formation of N-(4-bromobenzylidene)-1-(4-bromophenyl)methanamine has been documented, which is a Schiff base closely related to the target compound's synthetic pathway. core.ac.uk

| Carbonyl Compound | Amine | Intermediate | Final Product | Reference |

| Aldehyde/Ketone | Primary Amine | Schiff Base (Imine) | Secondary Amine | davidpublisher.com |

| 4,4'-Dibromobenzophenone | Primary Amine | N-Substituted Imine | This compound | irb.hr |

| 4-Cyanobenzaldehyde | 4,4'-Diaminodiphenyl Sulfide | Schiff Base | N/A | researchgate.net |

This table illustrates the general pathway of Schiff base formation and reduction for amine synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

Functional Group Transformations and Derivatization

Once the core structure of this compound is synthesized, further modifications can be made through reactions involving the bromine atoms or the amine group.

The bromine atoms on the phenyl rings of this compound are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. These reactions can be used to synthesize a wide range of derivatives with potentially different chemical and physical properties.

For instance, the bromine can be replaced by other groups through reactions with appropriate nucleophiles. While specific examples for this compound are not detailed in the provided context, analogous reactions on similar brominated aromatic compounds are well-established. For example, the bromine atom on (4-(4-bromophenyl)-1H-imidazol-2-yl)methanamine can undergo nucleophilic substitution. Similarly, the synthesis of 2,3-bis(4-bromophenyl)-5-(piperidin-4-ylmethoxy)pyrazine involves a nucleophilic substitution step. nih.gov

The amine group in this compound and related benzylamine (B48309) derivatives can undergo electrochemical oxidation. mdpi.com This process involves the transfer of electrons at an electrode surface and can lead to the formation of various products, including imines and nitriles. researchgate.net

The electrochemical oxidation of benzylamine has been studied, leading to the formation of N-benzylidenebenzylamine and benzonitrile. mdpi.com The use of catalysts, such as tris(4-bromophenyl)amine (B153671), can influence the reaction pathway and product distribution. mdpi.com For instance, the electrochemical oxidation of benzylamine in the presence of tris(4-bromophenyl)amine can yield N-benzyl-1-phenylmethanimine. mdpi.com

Recent research has also demonstrated the selective oxidative cleavage of the benzyl (B1604629) C-N bond under metal-free electrochemical conditions. mdpi.com This method can convert (4-bromophenyl)methanamine to 4-bromobenzaldehyde. mdpi.com Cyclic voltammetry studies of benzylamine derivatives can provide insights into their oxidation potentials and reaction mechanisms. mdpi.comresearchgate.net

| Substrate | Conditions | Major Product(s) | Reference |

| Benzylamine | Electrochemical oxidation (stainless-steel anode) | N-benzylidenebenzylamine, Benzonitrile | mdpi.com |

| Benzylamine | Electrochemical oxidation with tris(4-bromophenyl)amine catalyst | N-benzyl-1-phenylmethanimine | mdpi.com |

| (4-Bromophenyl)methanamine | Electrochemical oxidation (metal-free) | 4-Bromobenzaldehyde | mdpi.com |

This table summarizes the products of electrochemical oxidation of benzylamine and its derivatives under different conditions.

Preparative Routes for Related Thiourea (B124793), Urea, and Guanidine (B92328) Derivatives

The synthesis of thiourea, urea, and guanidine derivatives related to this compound often starts from precursors like 4-bromoaniline or involves the direct functionalization of the amine group.

Thiourea Derivatives: Mechanochemical synthesis, a solvent-free approach, has proven effective for producing thiourea derivatives. nih.govbeilstein-journals.org The reaction of 4-bromophenyl isothiocyanate with various anilines, including 4-bromoaniline, under manual grinding or ball milling conditions, yields diarylthioureas in high yields (89-98%). nih.gov Specifically, symmetrical bis(4-bromophenyl)thiourea can be synthesized by milling N-thiocarbamoyl benzotriazole (B28993) with two equivalents of 4-bromoaniline in the presence of sodium carbonate, where a thiocarbamoyl benzotriazole is identified as a reactive intermediate. nih.govbeilstein-journals.org These solvent-free methods are not only efficient but also align with green chemistry principles by minimizing solvent waste. rsc.org

Another approach involves the reaction of amines with thiocarbamoyl benzotriazoles, which act as stable synthetic equivalents of isothiocyanates. rsc.org This method has been used to prepare a wide range of simple aromatic thioureas with yields often exceeding 90%. rsc.org

Urea Derivatives: A straightforward and environmentally friendly method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This process has been successfully applied to synthesize 1-(4-bromophenyl)urea from 4-bromoaniline, achieving a yield of 80%. rsc.org The reaction is scalable and often requires simple filtration for product isolation, avoiding silica (B1680970) gel chromatography. rsc.org Traditional methods often rely on the use of hazardous reagents like phosgene (B1210022) to generate isocyanates, making this aqueous route a safer alternative. rsc.org Other synthetic routes include the oxidation of thiourea derivatives and the transition metal-catalyzed carbonylation of amines. rsc.org

Guanidine Derivatives: The synthesis of guanidine derivatives can be achieved through the guanylation of precursor amines. For instance, benzyl and phenyl guanidine derivatives are often prepared by reacting the corresponding amine with a guanylating agent like N,N′-di-Boc-S-methylisothiourea. mdpi.comnih.gov This reaction typically involves mercury(II) chloride or another promoter, followed by the deprotection of the Boc groups using an acid such as trifluoroacetic acid (TFA). mdpi.comnih.gov While direct synthesis from this compound is less commonly documented, the functionalization of related primary amines is a well-established pathway. mdpi.com

Table 1: Synthesis of Thiourea and Urea Derivatives This table is interactive. Users can sort data by clicking on the headers.

| Derivative Name | Starting Material | Reagent | Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-bromophenyl)urea | 4-bromoaniline | Potassium isocyanate | Aqueous synthesis | 80% | rsc.org |

| Diarylthioureas | 4-bromophenyl isothiocyanate | Anilines | Manual grinding | 89-98% | nih.gov |

| Bis(4-bromophenyl)thiourea | N-thiocarbamoyl benzotriazole | 4-bromoaniline | Mechanochemical milling | Quantitative | nih.govbeilstein-journals.org |

Mechanistic Investigations of Synthetic Processes

Understanding the reaction mechanisms, including the identification of transient intermediates and the function of catalysts, is fundamental to optimizing the synthesis of this compound and its derivatives.

Elucidation of Reaction Intermediates (e.g., Iminium and Carbocation Species)

The formation and reactions of this compound often proceed through key intermediates such as iminium ions and carbocations.

Iminium Intermediates: Reductive amination is a common method for synthesizing amines, which involves the initial formation of an imine or iminium ion. For example, the reaction of 4-bromobenzaldehyde with an amine first yields an N-substituted imine intermediate. nih.gov This imine is then reduced in situ by a reducing agent like sodium borohydride to form the final amine product. The electrochemical oxidation of amines like benzylamine can also generate iminium intermediates. mdpi.com This process may involve an initial one-electron oxidation to an aminyl radical, followed by a second oxidation to an iminium cation. mdpi.com These iminium species are key electrophilic intermediates that can undergo further reactions.

Carbocation Intermediates: Carbocations, particularly stabilized diarylmethyl carbocations, are another class of important intermediates. A proposed mechanism for the electrochemical cleavage of the C–N bond in (4-bromophenyl)methanamine involves the formation of a benzyl-carbocation intermediate. nih.gov This intermediate is generated through anodic oxidation and is subsequently trapped by water, leading to the formation of a carbonyl compound. nih.gov The stability of the bis(4-bromophenyl)methyl carbocation facilitates such transformations.

Catalytic Roles in Reaction Efficiency and Selectivity

Catalysts play a pivotal role in enhancing the efficiency and controlling the selectivity of synthetic routes leading to this compound and related compounds.

Catalysis in Reductive Amination: In the reductive amination of 4-bromobenzaldehyde, catalysts can significantly improve reaction outcomes. The use of cerium(III) chloride (CeCl₃·7H₂O) has been shown to enhance the formation of the imine intermediate and modulate the reactivity of the borohydride reducing agent, leading to higher yields of the desired amine.

Metal-Based Catalysis: Various metal-based catalysts are employed to synthesize diarylamines and related structures.

Calcium Catalysis: Calcium-catalyzed hydrosilylation of imines provides an efficient route to secondary amines. This method has been used to prepare compounds like N-benzyl-1-(4-bromophenyl)methanamine, and the mechanism is supported by the isolation of intermediates and DFT calculations. researchgate.net

Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, are instrumental in forming C-N bonds. acs.org For instance, the reaction between tris(4-bromophenyl)amine and a bisaniline has been achieved using a Pd(dba)₂ catalyst, demonstrating a route to complex triarylamine frameworks. acs.org

Aluminum and Iron Catalysis: Sustainable catalysts based on aluminum and iron have also been explored for amine synthesis, including reactions that produce N-benzyl-1-(4-bromophenyl)methanamine. uni-regensburg.de

Peptide Catalysis for Enantioselectivity: In the synthesis of chiral molecules, catalysts are crucial for achieving high enantioselectivity. Peptide-based catalysts have been successfully used for the enantioselective bromination of diarylmethylamido bis(phenols). nih.gov These reactions demonstrate that catalyst structure can profoundly influence stereochemical outcomes, with minor changes to the peptide backbone leading to the formation of opposite enantiomers (enantiodivergence). nih.gov

Table 2: Catalysts in the Synthesis of this compound and Related Compounds This table is interactive. Users can sort data by clicking on the headers.

| Catalyst | Reaction Type | Function | Reference |

|---|---|---|---|

| Cerium(III) chloride (CeCl₃·7H₂O) | Reductive Amination | Enhances imine formation, regulates reductant | |

| Calcium Complexes | Imine Hydrosilylation | Catalyzes Si-H addition to C=N bond | researchgate.net |

| Palladium Complexes (e.g., Pd(dba)₂) | C-N Cross-Coupling | Forms aryl-amine bonds | acs.org |

| Peptide Catalysts | Enantioselective Bromination | Controls stereoselectivity | nih.gov |

| Aluminum/Iron Complexes | Amine Synthesis | Sustainable catalysis for amine formation | uni-regensburg.de |

Coordination Chemistry and Organometallic Applications

Design and Synthesis of Ligand Systems Incorporating Bis(4-bromophenyl)methanamine Motifs

The structural framework of this compound provides a versatile platform for designing ligands with specific electronic and steric properties. The presence of the bromophenyl groups allows for fine-tuning of the ligand's characteristics, which in turn influences the properties of the resulting metal complexes.

The core amine structure of this compound and its analogues can be modified to generate a range of ligand architectures.

Schiff Base Ligands: Condensation reactions are a common strategy to create polydentate Schiff base ligands. For example, a Schiff base can be formed through the reaction of an aldehyde, such as o-hydroxybenzaldehyde, with an amine like 5-(4-bromophenyl)thiazol-2-amine. rsc.org These Schiff base ligands are ubiquitous due to their straightforward synthesis and their ability to modulate the steric and electronic environment of metal ions. rsc.org They can act as bidentate or tridentate ligands, coordinating with metal ions through atoms like nitrogen and oxygen. researchgate.netgoogle.com

Phosphine (B1218219) Ligands: The bis(4-bromophenyl) motif is also integral to phosphine ligands. The synthesis of 2-[bis{4-(bromo)phenyl}phosphino]pyridine has been reported, which acts as a ligand for palladium. acs.org These types of ligands are crucial in organometallic catalysis, and their synthesis can be approached through methods like the nucleophilic ring-opening of sulfamidates derived from optically pure amino alcohols to create β-aminophosphines. scholaris.ca

N-Heterocyclic Carbene (NHC) Ligands: Thioether-functionalized N-heterocyclic carbene ligands have been prepared and used to synthesize cationic Ruthenium(II) complexes. lookchem.com While not a direct derivative of the parent amine, these structures show the versatility of incorporating functionalized phenyl groups into advanced ligand systems.

Amine-Bis(phenolate) Ligands: These ligands can be prepared via a one-step Mannich reaction from a parent phenol (B47542) or through a nucleophilic substitution reaction. google.com The resulting ligands react with metal alkyl compounds to form the desired metal complexes. google.com

The development of chiral ligands is paramount for asymmetric catalysis, and the this compound framework has been incorporated into such designs.

A key approach involves the synthesis of α-chiral amines. nottingham.ac.uk For instance, N,N'-Sulfonyl bis-[(4-bromophenyl)(phenyl)methanamine] has been prepared as a mixture of racemic and meso diastereoisomers. nottingham.ac.uk The rhodium-catalyzed aryl boroxine (B1236090) addition to bis-sulfamyl aldimines using a chiral diene ligand has been explored to produce enantioenriched diarylmethylamines with high enantiomeric excesses (82-97% ee). nottingham.ac.uk

The synthesis of chiral phosphine ligands represents another important avenue. scholaris.ca Chiral pincer complexes, known for their rigid tridentate coordination, have emerged as powerful tools in asymmetric synthesis, enabling precise control over stereoselectivity. mdpi.com Methodologies for creating P-chiral β-aminophosphines involve reacting an enantiopure sulfamidate with a racemic secondary phosphine oxide, followed by separation of the diastereomeric intermediates and a stereospecific reduction. scholaris.ca

Development of Monodentate and Polydentate Ligand Architectures

Formation and Structural Characterization of Metal Complexes

Ligands derived from the this compound motif readily form stable complexes with a variety of transition metals. Spectroscopic methods, thermal analysis, and single-crystal X-ray diffraction are crucial for elucidating the structure, stoichiometry, and geometry of these complexes. researchgate.netbohrium.commdpi.com

Derivatives containing the (4-bromophenyl) group have been shown to coordinate with a wide array of transition metals.

Palladium (Pd): Palladium complexes are widely studied. Ligands such as 2-[bis{4-(bromo)phenyl}phosphino]pyridine form complexes like trans-/cis-[PdCl2(L)2]. acs.org Schiff base ligands incorporating a 4-bromophenyl group also form palladium complexes, which are used in catalysis. google.com

Platinum (Pt): Platinum complexes with phosphine ligands derived from a terphenyl backbone have been synthesized and their coordination studied by NMR spectroscopy. acs.org Internal metallation reactions involving platinum and ligands with N-donor atoms are also well-documented.

Copper (Cu): Copper(II) complexes with Schiff base ligands derived from 3-(p-bromophenyl)-1-phenyl-1H-pyrazolecarboxaldehyde have been synthesized and characterized. researchgate.net Other reports describe Cu(II) complexes with ligands formed from 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine, showing enhanced biological activity upon complexation. rsc.orgresearchgate.net

Cobalt (Co): Cobalt(II) complexes with various Schiff base ligands containing the 4-bromophenyl moiety have been prepared. rsc.orgresearchgate.net Spectroscopic and magnetic data often suggest an octahedral geometry for these complexes. researchgate.net

Ruthenium (Ru): Ruthenium complexes with Schiff base ligands have been developed for use as catalysts in organic synthesis, including olefin metathesis. google.com Cationic Ru(II) complexes bearing thioether-functionalized N-heterocyclic carbene ligands have also been synthesized and characterized. lookchem.com

The stoichiometry and geometry of the metal complexes are dictated by the nature of the metal ion and the denticity of the ligand.

Analysis of various complexes reveals common geometrical arrangements. For instance, Co(II), Ni(II), and Cu(II) complexes with bidentate Schiff base ligands derived from a pyrazole (B372694) carboxaldehyde have been prepared, with thermal and spectral data confirming their structures. researchgate.net In many cases, Co(II) and Ni(II) complexes adopt an octahedral geometry, while Cu(II) complexes can exhibit square planar or distorted square pyramidal geometries. rsc.orgresearchgate.netresearchgate.net Iron(III) complexes with unsymmetrically substituted N2O2 quadridentate Schiff-base ligands have been shown to adopt a distorted pentahedral arrangement. mdpi.com

Below is a table summarizing the structural features of representative metal complexes incorporating a (4-bromophenyl) motif.

| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Geometry |

| Co(II) | Schiff Base | 1:2 | Octahedral researchgate.net |

| Ni(II) | Schiff Base | 1:2 | Octahedral researchgate.net |

| Cu(II) | Schiff Base | 1:2 | Square Planar / Distorted Square Pyramidal researchgate.netresearchgate.net |

| Zn(II) | Schiff Base | 1:2 | Octahedral researchgate.net |

| Fe(III) | Schiff Base (N2O2) | 1:1 | Distorted Pentahedral mdpi.com |

| Pd(II) | Phosphine | 1:2 | Square Planar acs.org |

This table is generated based on data from related complexes containing the (4-bromophenyl) structural unit.

Complexation with Transition Metals (e.g., Palladium, Platinum, Copper, Cobalt, Ruthenium)

Catalytic Activity of Metal Complexes

Metal complexes featuring ligands with the this compound motif are effective catalysts for a range of organic transformations. The ability to modify the ligand structure allows for the design of catalysts with specific characteristics suited for different substrates and reaction conditions. rsc.org

These complexes have demonstrated significant activity in several key areas:

Cross-Coupling Reactions: Palladium complexes are particularly notable for their role in C-C and C-N cross-coupling reactions. rsc.orgacs.org

Oxidation and Reduction Reactions: Transition metal complexes with Schiff base ligands have been successfully used to catalyze the oxidation of various organic functional groups. rsc.orggoogle.com Chiral pincer complexes of manganese, rhenium, ruthenium, and iron have shown promise in the enantioselective hydrogenation of ketones. mdpi.com

Polymerization and Metathesis: Ruthenium-based Schiff base complexes are efficient catalysts for olefin metathesis and atom transfer radical polymerization (ATRP). google.com

Amidation and Formylation: Ruthenium(II) complexes with NHC ligands have been applied to the direct synthesis of amides from alcohols and amines. lookchem.com Other catalytic systems have been developed for the N-formylation of amines using CO2. rsc.org

The table below outlines the catalytic applications of various metal complexes incorporating the (4-bromophenyl) motif.

| Metal Complex | Reaction Type | Example Application |

| Palladium | Cross-Coupling | C-N bond formation, Heck reactions. rsc.orggoogle.comacs.org |

| Ruthenium | Olefin Metathesis, Amidation | Ring-closing metathesis, synthesis of amides from alcohols and amines. google.comlookchem.com |

| Copper | Oxidation, Cycloaddition | Oxidation of organic compounds, azide-alkyne cycloadditions. rsc.orgua.es |

| Cobalt | Oxidation | Catalytic oxidation reactions. rsc.org |

| Nickel | Imine Formation | Dehydrogenative coupling of primary alcohols with amines. lookchem.com |

| Iron | Hydrogenation | Asymmetric transfer hydrogenation of ketones. mdpi.com |

This table is generated based on data from related complexes containing the (4-bromophenyl) structural unit.

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

There is no direct evidence in peer-reviewed literature of this compound being employed as a ligand for catalysts in Suzuki-Miyaura cross-coupling reactions. The fundamental structure of a Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. The ligands in these reactions are typically electron-rich phosphines or N-heterocyclic carbenes, which stabilize the palladium catalyst.

This compound does not possess the typical functional groups that would enable it to act as a strong coordinating ligand for a palladium center in these catalytic cycles. Instead, the two carbon-bromine (C-Br) bonds on the phenyl rings make the molecule a prime candidate to act as a substrate in a Suzuki-Miyaura reaction. For instance, it could be coupled with two equivalents of a boronic acid to synthesize a more complex, larger molecule.

A hypothetical reaction where this compound acts as a substrate is detailed below:

Table 1: Hypothetical Suzuki-Miyaura Reaction with this compound as Substrate This table illustrates a theoretical application and is not based on published experimental results for this specific compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Evaluation in Other Organometallic Transformations

Similar to the findings for Suzuki-Miyaura reactions, there is a scarcity of research evaluating this compound as a ligand in other significant organometallic transformations such as Heck, Sonogashira, or Buchwald-Hartwig couplings. These reactions also rely on specifically designed ligands to facilitate the catalytic cycle, and this compound does not fit the profile of commonly used ligands.

Research into related structures suggests that secondary amines can be precursors for N-heterocyclic carbene (NHC) ligands. Theoretically, this compound could be chemically modified to form such a ligand. This would involve N-alkylation or N-arylation followed by cyclization to create the imidazolium (B1220033) salt precursor to an NHC. However, studies detailing this specific synthetic route and the subsequent use of the resulting ligand in catalysis are not present in the current body of scientific literature.

The potential of this compound lies in its role as a bifunctional building block. The amine group can be functionalized, while the two bromo-groups provide handles for further elaboration through cross-coupling chemistry, making it a molecule of interest for materials science and medicinal chemistry synthesis rather than for direct use in organometallic catalysis.

Crystallographic and Structural Elucidation Studies

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Stereochemistry

Interactive Data Table: Hypothetical Crystallographic Data for Bis(4-bromophenyl)methanamine

Since experimental data is unavailable, the following table is a placeholder to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. An analysis of the crystal structure of this compound would identify the packing motifs, such as herringbone or layered structures. The distances and angles between adjacent molecules would be measured to understand how they are organized in the solid state.

Supramolecular Chemistry and Noncovalent Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by noncovalent interactions. These interactions are crucial in determining the crystal packing and can influence the material's properties.

Characterization of Hydrogen Bonding Networks (e.g., C-H...N, N-H...X)

The primary amine group (-NH₂) in this compound can act as a hydrogen bond donor, while the nitrogen atom can also act as an acceptor. This could lead to the formation of N-H···N hydrogen bonds between molecules. Additionally, the bromine atoms (X) could potentially act as weak hydrogen bond acceptors, forming N-H···Br interactions. Weak C-H···N and C-H···Br hydrogen bonds, where hydrogen atoms from the phenyl rings interact with nitrogen or bromine atoms of neighboring molecules, would also be analyzed.

Interactive Data Table: Hypothetical Hydrogen Bond Geometry

This table illustrates the parameters that would be used to characterize potential hydrogen bonds in the crystal structure of this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | Value | Value | Value | Value |

| N-H···Br | Value | Value | Value | Value |

| C-H···N | Value | Value | Value | Value |

| C-H···Br | Value | Value | Value | Value |

Investigation of Halogen Bonding Phenomena

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of this compound, a bromine atom on one molecule could interact with the nitrogen atom or another bromine atom on an adjacent molecule (Br···N or Br···Br interactions). The geometry of these interactions, particularly the C-Br···N or C-Br···Br angle, would be a key indicator of the presence and strength of halogen bonding.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contributions

Following a comprehensive review of available scientific literature and crystallographic databases, no specific studies detailing the Hirshfeld surface analysis for the compound this compound were found. This analytical technique, which is crucial for visualizing and quantifying intermolecular interactions within a crystal lattice, does not appear to have been published for this specific molecule.

While research on structurally related compounds, such as those containing bromophenyl or methanamine moieties, often employs Hirshfeld analysis to detail their supramolecular chemistry, the specific data and detailed research findings—including quantitative contributions of intermolecular forces and corresponding data tables—for this compound are not available in the searched sources. Therefore, a detailed discussion and the generation of data tables as requested in the outline cannot be provided at this time.

Further experimental crystallographic work on this compound would be required to perform a Hirshfeld surface analysis and elucidate the quantitative contributions of its specific intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering insights into its flexibility and the different shapes it can adopt. No published MD simulation studies focused specifically on the conformational behavior of Bis(4-bromophenyl)methanamine were found.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a deep understanding of how a molecule transforms. There is no indication of such computational studies for reactions involving this compound in the reviewed literature.

Modeling of Ligand-Metal Interactions in Coordination Complexes

Given the presence of a nitrogen atom, this compound has the potential to act as a ligand in coordination complexes with metal ions. Computational modeling is essential for understanding the nature of the metal-ligand bond, the geometry of the resulting complex, and its electronic properties. However, specific computational studies modeling the interaction of this compound with metal centers are not available.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the atoms within the bis(4-bromophenyl)methanamine molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the two 4-bromophenyl rings appear as distinct signals. The protons on the phenyl rings typically show characteristic splitting patterns, often as doublets, due to coupling with adjacent protons. For instance, in bis(4-bromobenzyl)amine, the aromatic protons appear as two doublets at approximately 7.44 ppm and 7.20 ppm. The methylene (B1212753) (CH₂) protons connecting the two aromatic rings typically appear as a singlet around 3.72 ppm, while the amine (NH) proton signal can be observed as a broad singlet.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. For bis(4-bromobenzyl)amine, the carbon signals for the aromatic rings appear in the range of approximately 120-140 ppm. Specifically, the carbon atoms bonded to bromine (C-Br) are found around 120.75 ppm, and the other aromatic carbons resonate at approximately 139.05, 131.45, and 129.79 ppm. The methylene carbon (CH₂) signal is typically observed further upfield, around 52.31 ppm.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Bis(4-bromobenzyl)amine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.44 | d | Aromatic H |

| ¹H | 7.20 | d | Aromatic H |

| ¹H | 3.72 | s | CH₂ |

| ¹H | 1.64 | s | NH |

| ¹³C | 139.05 | - | Aromatic C |

| ¹³C | 131.45 | - | Aromatic C |

| ¹³C | 129.79 | - | Aromatic C |

| ¹³C | 120.75 | - | Aromatic C-Br |

| ¹³C | 52.31 | - | CH₂ |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

To resolve any ambiguities in the one-dimensional spectra and to confirm the connectivity of atoms, two-dimensional NMR techniques are utilized. rsc.org

COSY (Correlation Spectroscopy) : This experiment establishes correlations between coupled protons. For this compound, COSY spectra would show correlations between the adjacent protons on the aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms. For example, the singlet of the methylene protons would show a cross-peak with the methylene carbon signal in the ¹³C NMR spectrum. cam.ac.uk

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound. uni-muenchen.de

1H NMR and 13C NMR Investigations

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg The IR spectrum of this compound displays characteristic absorption bands that correspond to the various vibrational modes of its functional groups. asianpubs.org

Key vibrational modes observed include:

N-H Stretching : The amine group (N-H) typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. This band can sometimes be broad due to hydrogen bonding.

C-H Stretching : The aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (CH₂) group appears just below 3000 cm⁻¹.

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching : The stretching vibration of the carbon-nitrogen single bond is typically found in the range of 1000-1200 cm⁻¹.

C-Br Stretching : The carbon-bromine bond has a characteristic stretching vibration that appears at lower frequencies, usually in the range of 500-650 cm⁻¹.

The presence and position of these bands in the IR spectrum provide confirmatory evidence for the structure of this compound. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Amine |

| Aromatic C-H Stretch | >3000 | Phenyl Ring |

| Aliphatic C-H Stretch | <3000 | Methylene (CH₂) |

| C=C Stretch | 1450-1600 | Aromatic Ring |

| C-N Stretch | 1000-1200 | Amine |

| C-Br Stretch | 500-650 | Bromo-substituent |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic cluster. This pattern is a definitive indicator of the presence and number of bromine atoms in the molecule.

Upon ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for benzylamine (B48309) derivatives include the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation. The fragmentation pattern provides additional structural information that complements the data obtained from NMR and IR spectroscopy. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. ijprajournal.com The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic rings. asianpubs.org

The primary electronic transitions observed are π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals of the benzene (B151609) rings. These transitions typically result in strong absorption bands in the UV region. The presence of the bromine atoms and the amine group can influence the position and intensity of these absorption bands. These substituents can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. ijprajournal.com

While UV-Vis spectroscopy is generally less informative for detailed structural elucidation compared to NMR or MS, it is a valuable tool for confirming the presence of the aromatic chromophores and for quantitative analysis. asianpubs.org

Applications in Materials Science and Advanced Technologies

Development as Precursors for Functional Materials

The development of novel functional materials is a cornerstone of modern technology. Organic compounds containing bromophenyl groups are often explored as precursors due to the reactivity of the carbon-bromine bond, which allows for further chemical modification and polymerization.

Organic Electronic Materials (e.g., Hole-Transporting Materials)

In the field of organic electronics, hole-transporting materials (HTMs) are critical components of devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). These materials facilitate the efficient movement of positive charge carriers (holes). While direct studies on Bis(4-bromophenyl)methanamine as an HTM precursor are not prominent, various arylamine polymers and carbazole-based compounds containing bromophenyl groups have been synthesized for this purpose. researchgate.netgoogle.comgoogle.com

For instance, arylamine polymers created through the condensation of precursors like N,N′-diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine have demonstrated hole mobilities suitable for perovskite solar cells, achieving notable photovoltaic conversion efficiencies. researchgate.net Similarly, fluorene-based HTMs incorporating methoxy-substituted triphenylamine (B166846) and carbazole (B46965) peripheral groups have been designed. rsc.org The synthesis of these materials often involves precursors such as 4-bromo-N,N-bis(4-methoxyphenyl)aniline. rsc.org The general strategy involves using the bromo-functionalization to build larger, conjugated systems that possess the required electronic properties for hole transport. researchgate.netrsc.orgnih.gov

Photofunctional and Optoelectronic Materials

Photofunctional and optoelectronic materials are designed to interact with or produce light. The incorporation of heavy atoms like bromine can influence the photophysical properties of a molecule, such as promoting intersystem crossing, which is relevant for applications in phosphorescent materials.

Research in this area often focuses on metal-organic frameworks (MOFs) or coordination complexes. For example, novel metal complexes of N-(pyridin-2-ylmethylene)methanamine with isothiocyanate have been investigated as promising optical materials. bohrium.com Other studies have explored iridium(III) and rhenium(III) complexes for their desirable optoelectronic properties, including color tunability and high chemical stability, making them suitable for sensing and solid-state lighting. researchgate.net Low-dimensional perovskite materials, which have significant potential in optoelectronics, sometimes incorporate organic spacer cations like 2-(4-bromophenyl)ethanaminium to improve stability and tune photophysical properties. nsf.gov Although not directly involving this compound, these examples highlight the role of bromo- and amine-functionalized organic components in creating advanced photofunctional and optoelectronic systems. bohrium.comresearchgate.netnsf.gov

Integration into Supramolecular Frameworks and Assemblies

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. Supramolecular frameworks, such as hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs), have applications in gas storage, separation, and sensing.

While the direct integration of this compound into such frameworks is not extensively documented, related structures have been successfully employed. For example, Tris(4-bromophenyl)methylamine (TPMA-Br), a bulkier analogue, has been combined with other molecular components to construct novel porous organic structures (POSs) with chiral helical networks. researchgate.net The steric hindrance introduced by the bromine atoms plays a crucial role in directing the assembly of these frameworks. researchgate.net In other work, the ketone precursor, Bis(4-bromophenyl)methanone, has been used in the synthesis of molecular rotors for creating mechanoluminescent hydrogen-bonded organic frameworks. chinesechemsoc.org These frameworks exhibit permanent porosity and can undergo reversible structural transformations, demonstrating the utility of the bis(phenyl)methane core in creating dynamic, functional materials. chinesechemsoc.org

Role as Derivatization Reagents in Analytical Techniques (e.g., Mass Spectrometry)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Reagents containing bromine are particularly useful in mass spectrometry (MS) because of the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio), which makes the resulting derivatives easily identifiable.

A structurally related compound, 4-bromo-N-methylbenzylamine (4-BNMA), also known as 1-(4-bromophenyl)-N-methylmethanamine, has been successfully developed as a derivatization reagent for the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). researchgate.net This reagent reacts with carboxylic acids to form amides, improving their retention in reversed-phase chromatography and enhancing their detection via positive electrospray ionization (ESI). researchgate.net The fragmentation of the 4-BNMA derivatives in tandem MS (MS/MS) produces a unique product ion pair at m/z 169/171, which serves as a clear indicator for the presence of derivatized carboxylic acids. researchgate.net This method has been applied to the sensitive and specific quantification of metabolites in complex biological samples. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For bis(4-bromophenyl)methanamine and its derivatives, future research will likely focus on moving beyond traditional multi-step procedures that may involve harsh reagents and generate significant waste.

Key research directions include:

Green Catalysis: Investigating the use of heterogeneous catalysts, such as recyclable clays (B1170129) or metal-organic frameworks (MOFs), could offer pathways with easier product separation and reduced environmental impact. researchgate.net The development of protocols using environmentally sustainable reaction media like polyethylene (B3416737) glycol (PEG) is also a promising area. researchgate.net

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. For instance, tandem coupling and amination reactions could streamline the synthesis of complex derivatives from simple precursors. rsc.org

Electrochemical Synthesis: Leveraging electrochemistry for key transformations, such as the oxidative cleavage or formation of C-N bonds, presents a metal-free and reagent-light alternative to classical methods. mdpi.com

Paper-Based Synthesis: Innovative platforms, such as using filter paper as a reaction medium for water-based solvent systems, are emerging as a sustainable approach. This method can simplify purification and avoid the use of hazardous organic solvents, representing a significant advance in green chemistry practices. rsc.org

These approaches aim to make the synthesis of this compound-based compounds more atom-economical, energy-efficient, and environmentally friendly.

Design of Advanced Ligand Architectures for Catalysis and Materials

The this compound core is an ideal platform for designing sophisticated ligands for transition metal catalysis and functional materials. The two bromine atoms serve as handles for post-synthetic modification via cross-coupling reactions, while the amine nitrogen can act as a coordinating atom.

Future research in this area is expected to explore:

Multidentate Ligands: Using cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, the bromo-substituents can be replaced with phosphine (B1218219), amine, or heterocyclic groups to create pincer-type or polydentate ligands. acs.org These ligands can stabilize metal centers in various oxidation states, leading to novel catalytic activities.

Redox-Active Ligands: Incorporating redox-active moieties, such as ferrocene, onto the this compound scaffold could lead to catalysts whose activity can be switched or tuned electrochemically. nih.gov

Porous Organic Polymers (POPs): Derivatives of this compound can be used as building blocks (monomers) for synthesizing porous organic polymers. semanticscholar.org These materials possess high surface areas and tunable pore environments, making them excellent candidates for heterogeneous catalysis, gas storage, and separation. The functional groups within the polymer framework can be designed to create specific active sites. semanticscholar.org

Chiral Ligands: The synthesis of enantiomerically pure derivatives could pave the way for applications in asymmetric catalysis, where creating products with high stereoselectivity is crucial.

The table below summarizes potential ligand designs based on the this compound scaffold and their target applications.

| Ligand Design Concept | Synthetic Strategy | Potential Application |

| Pincer Ligands (N,N,N or P,N,P) | Palladium-catalyzed cross-coupling of phosphine or amine groups at the 4,4'-positions. | Homogeneous catalysis (e.g., hydrogenation, C-H activation). |

| Ferrocenyl-Functionalized Ligands | Coupling with ferrocenylboronic acid or related reagents. | Redox-switchable catalysis, molecular sensing. nih.gov |

| Porous Organic Polymer Nodes | Polymerization of tetra-functionalized derivatives (e.g., via Sonogashira or Suzuki coupling). | Heterogeneous catalysis, gas separation and storage. semanticscholar.org |

| Chiral Diamine Ligands | Asymmetric synthesis or resolution of the amine backbone. | Asymmetric catalysis (e.g., transfer hydrogenation). |

Computational Design and Prediction of Functional Derivatives

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new molecules with desired properties, thereby reducing the reliance on trial-and-error synthesis.

Emerging research avenues include:

DFT Screening: Density Functional Theory (DFT) can be employed to predict the electronic structure, stability, and reactivity of novel this compound derivatives. bohrium.com This allows for the in-silico screening of large libraries of virtual compounds to identify promising candidates for specific applications, such as nonlinear optics or catalysis. bohrium.comjmchemsci.com

Machine Learning Models: By training artificial neural networks (ANNs) or other machine learning models on existing experimental and computational data, it is possible to create predictive tools that correlate molecular structure with functional properties like fluorescence spectra or catalytic activity. acs.orgrsc.org This data-driven approach can uncover complex structure-property relationships and guide the design of new molecules. acs.org

Predicting Reaction Outcomes: Computational models can help optimize synthetic routes by predicting reaction barriers and identifying potential side products, leading to more efficient and sustainable chemical processes.

Simulating Host-Guest Interactions: For applications in sensing or molecular recognition, computational docking and molecular dynamics simulations can predict how derivatives of this compound will bind to target analytes or within larger supramolecular assemblies.

The table below outlines how computational methods can be applied to accelerate research on this compound.

| Computational Method | Research Goal | Predicted Properties |

| Density Functional Theory (DFT) | Design of novel catalysts and optical materials. | Molecular geometry, electronic transitions, reaction energies, nonlinear optical parameters. bohrium.com |

| Machine Learning (ML) | Accelerate discovery of functional derivatives. | Emission spectra, catalytic efficiency, binding affinity. rsc.org |

| Molecular Docking | Screening for biological or sensing applications. | Binding modes and affinities with target proteins or analytes. |

Expansion of Materials Science Applications and Device Integration

The inherent structural features of this compound derivatives make them attractive candidates for a new generation of advanced functional materials. Their rigid-yet-tunable backbone is ideal for creating materials with tailored electronic, optical, and mechanical properties.

Future research is likely to focus on the following areas:

Organic Electronics: By incorporating electron-donating or -withdrawing groups through cross-coupling reactions, derivatives can be designed as components for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs). The amine group can also be used to passivate defect sites in materials like perovskites, enhancing the efficiency and stability of solar cells and LEDs. researchgate.net

Mechanoluminescent Materials: Integrating the this compound core into flexible hydrogen-bonded organic frameworks (HOFs) could lead to materials that emit light in response to mechanical stress. chinesechemsoc.org Such materials are sought after for applications in damage sensing, security inks, and novel lighting technologies.

Fluorescent Probes and Sensors: Functionalization of the scaffold with fluorophores or specific recognition sites can yield chemosensors for detecting ions or small molecules. The change in fluorescence upon binding to a target analyte allows for sensitive and selective detection. researchgate.net

3D Microfabrication: Derivatives designed as two-photon photoinitiators could be used in two-photon induced photopolymerization, a technique for creating complex 3D microstructures with high precision for applications in photonics and biomedical devices. tuwien.at

The expansion into these areas will depend on the precise control of the molecule's electronic properties and its ability to self-assemble or be integrated into larger material architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.